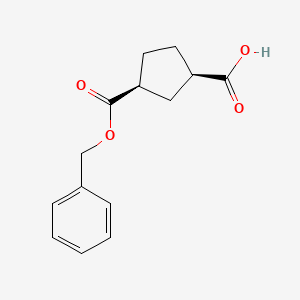

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.278. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis Inhibition

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid and its analogues have been studied for their inhibitory activity on the enzymatic synthesis of S-adenosyl-L-methionine. These compounds, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been found to inhibit the synthesis by various enzymes including those from yeast, Escherichia coli, and rat liver. The inhibitory activity depends on the ring size and the presence of certain substituents. The rigidity of the cyclic amino acid skeleton and the presence of amino and carboxyl groups on a 5-membered ring are key factors for inhibition (Coulter et al., 1974).

Structural and Conformational Studies

The structural and conformational properties of related compounds, such as cis-2-phenylcyclopropane-carboxylic acid, have been extensively studied. These studies provide insights into the absolute configuration and reactions leading to various derivatives, establishing the foundational knowledge necessary for the application of this compound in scientific research (Aratani et al., 1970).

Spectroscopic Analysis

Spectroscopic techniques such as infrared, Raman, and NMR spectroscopy have been applied for analyzing polymorphic forms of structurally similar compounds. These methods provide detailed information on the molecular structure, including the conformation of carboxyl groups and intermolecular hydrogen bonds, which are crucial for understanding the behavior of this compound in various environments (Terol et al., 1994).

Chemical Synthesis and Reactions

Research has focused on the chemical reactions and synthesis processes involving similar compounds. For example, the addition of thiols to the double bond of methyl esters of 1-alkylcyclopropene-3-carboxylic acids has been reported, highlighting the chemical reactivity and potential applications of these compounds in synthetic chemistry (Shapiro et al., 1991).

Quantum Computational Studies

Quantum computational methods have been utilized to study the molecular structure and properties of related compounds like 1-phenylcyclopentane carboxylic acid. These studies include density functional theory (DFT) calculations, providing insights into the electronic structure and potential applications in drug design (Raajaraman et al., 2019).

Bioconjugation Mechanisms

The compound and its derivatives have been studied in the context of bioconjugation mechanisms. Research on the amide formation by carbodiimide in aqueous media, for instance, is critical for understanding how these compounds can be used in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

Molecular Design in Medicinal Chemistry

The structural analogues of this compound have been employed in the design of medicinal compounds. For example, cyclopentane-1,3-diones have been used as isosteres for carboxylic acid groups in the design of thromboxane receptor antagonists, demonstrating the compound's relevance in drug development (Ballatore et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that this compound forms adducts with a range of amines . These amines could potentially be the targets of this compound.

Biochemical Pathways

It’s known that the compound forms multi-enzyme protein complexes, or metabolons, which mediate substrate channeling between the enzyme catalytic cores . This enhances the pathway reactions, achieves containment of reactive intermediates, and prevents access of competing enzymes to the intermediates .

Result of Action

It’s known that the compound forms adducts with a range of amines , which could potentially lead to various molecular and cellular effects depending on the specific amines involved.

Propiedades

IUPAC Name |

(1R,3S)-3-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-6-7-12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXHBOKALQEODT-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)

![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2987146.png)